1-Bromo-4-(3-ethoxypropyl)benzene

Description

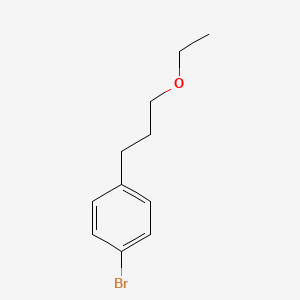

1-Bromo-4-(3-ethoxypropyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 3-ethoxypropyl chain. The 3-ethoxypropyl group consists of a three-carbon alkyl chain with an ethoxy (-OCH₂CH₃) moiety attached to the terminal carbon. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-bromo-4-(3-ethoxypropyl)benzene |

InChI |

InChI=1S/C11H15BrO/c1-2-13-9-3-4-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |

InChI Key |

UNZBKDLKULDRNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromobenzenes with Ether Substituents

- 1-Bromo-4-[2-ethoxyethenyl]benzene () : Features an ethoxy group attached to an ethenyl chain. The conjugated double bond enhances electron donation to the benzene ring, increasing reactivity in electrophilic substitutions compared to the saturated 3-ethoxypropyl group in the target compound. Synthesis involves Wittig-type reactions or aldol condensations .

- 1-Bromo-4-(3-((5-phenylpent-4-yn-1-yl)oxy)propyl)benzene () : Contains an additional alkynyloxy group, which introduces steric hindrance and alters electronic properties. Its synthesis via NaH-mediated alkylation highlights the role of alkoxy chains in directing regioselectivity .

Halogenated Alkyl Substituents

- 1-Bromo-4-(2-chloro-2-methylpropyl)benzene () : The chlorinated branched chain introduces steric bulk and electron-withdrawing effects, reducing ring electron density. Synthesized via hydrochlorination of alkenes with B(C₆F₅)₃ catalysis, yielding >99% .

- 1-Bromo-4-(2-fluoropropyl)benzene () : Fluorine’s electronegativity deactivates the ring, contrasting with the electron-donating ethoxy group. NMR data (¹H: δ 1.80–1.90 ppm for fluoropropyl protons; ¹³C: δ 31.21 ppm for CH₂) reflect substituent effects .

Key Difference : Ethoxypropyl groups enhance solubility in polar solvents, whereas halogenated analogs may exhibit higher reactivity in cross-coupling reactions due to reduced steric hindrance.

Heterocyclic Substituents

- 1-Bromo-4-(3-thienyl)benzene (): Incorporates a thiophene ring, enabling π-conjugation and regioselective functionalization via Sonogashira coupling (73% yield). The thienyl group increases planarity, favoring applications in conductive polymers .

Key Difference : Heterocycles like thiophene alter electronic properties significantly, whereas ethoxypropyl groups prioritize solubility and steric effects.

Cycloalkyl and Bicyclic Substituents

- 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene () : Cyclohexyl substituents introduce rigidity and high melting points (47.9°C), ideal for liquid crystals. Synthesized with >99% purity via Suzuki coupling .

- 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives (): Bicyclic structures with ethoxypropyl groups exhibit "chair-chair" conformations, critical for binding in biological systems .

Key Difference : Cycloalkyl groups enhance thermal stability, while ethoxypropyl chains improve synthetic versatility.

Sulfonyl and Sulfinyl Substituents

- 1-Bromo-4-(isopropylsulfonyl)benzene () : Sulfonyl groups are strong electron-withdrawing, deactivating the ring toward electrophilic attack. Similarity scores (0.93–0.98) indicate structural parallels but divergent reactivity .

Key Difference : Sulfonyl/sulfinyl substituents prioritize nucleophilic aromatic substitution, unlike the ethoxypropyl group’s electron-donating nature.

Data Tables

Table 1: Physical Properties of Selected Bromobenzenes

Table 2: NMR Data Comparison

Table 3: Reaction Yields and Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.